3-(4-chlorophenyl)-1-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-1-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide is a compound known for its significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl group, and a triazole ring, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and trifluoromethyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents
Scientific Research Applications
3-(4-chlorophenyl)-1-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the production of ATP and leading to cellular energy depletion . This mechanism is particularly useful in its application as an insecticide, where it targets the energy production pathways of pests.
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl and chlorophenyl derivatives, such as 4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile . Compared to these compounds, 3-(4-chlorophenyl)-1-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its versatile applications in various fields .
Properties
Molecular Formula |
C14H10ClF3N6O |
---|---|
Molecular Weight |
370.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10ClF3N6O/c1-24-10(6-9(23-24)7-2-4-8(15)5-3-7)11(25)19-13-20-12(21-22-13)14(16,17)18/h2-6H,1H3,(H2,19,20,21,22,25) |
InChI Key |
UMXQQXPZLIHUFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NNC(=N3)C(F)(F)F |
Origin of Product |
United States |
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